Regioisomeric Furan Substitution: Furan-3-yl vs. Furan-2-yl Computed Lipophilicity and Electrostatics
The target compound incorporates a furan-3-yl substituent, which alters the spatial orientation and electronic distribution of the oxygen atom relative to the urea pharmacophore, compared to the more synthetically accessible furan-2-yl isomer (CAS 2034264-82-7). Computed physicochemical data for the target compound show an XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 103 Ų [1]. The furan-2-yl isomer, lacking a direct published XLogP, is predicted to exhibit a slightly higher TPSA due to the altered oxygen vector, but the critical differentiator is the non-equivalent hydrogen-bond acceptor geometry: the furan-3-yl oxygen points away from the urea NH, whereas the furan-2-yl oxygen is positioned to compete intramolecularly with the urea carbonyl [1]. This regioisomeric distinction has been shown in patent exemplars of the furan-urea class to modulate GSK-3β inhibition potency by >10-fold across matched molecular pairs [2].
| Evidence Dimension | Regioisomer-dependent pharmacophore geometry (furan-3-yl vs. furan-2-yl) and computed TPSA |
|---|---|
| Target Compound Data | TPSA: 103 Ų; XLogP3-AA: 1.3; Furan oxygen at position 3 (distal to urea linkage) [1] |
| Comparator Or Baseline | 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea (CAS 2034264-82-7): TPSA not publicly reported; predicted to be ≥103 Ų; Furan oxygen at position 2 (proximal to urea linkage) |
| Quantified Difference | Regioisomeric shift alters intramolecular H-bond competition; class-level GSK-3β IC₅₀ shifts >10-fold reported for analogous furan-urea matched pairs [2] |
| Conditions | Computed descriptors (PubChem 2021.05.07 release); GSK-3β inhibition data from EP1939191A1 patent class exemplars [1][2] |
Why This Matters
For procurement in SAR-by-catalog screening, using the furan-2-yl isomer instead of the furan-3-yl target compound introduces a structurally non-equivalent hydrogen-bond acceptor geometry that can invert or ablate target binding, rendering hit confirmation datasets irreproducible.
- [1] PubChem Compound Summary for CID 121018503, 1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] Furan derivatives, method of synthesis and uses thereof. European Patent EP1939191A1, filed 2006-12-28, published 2008-07-02. Applicants: Noscira S.A. View Source
